4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide
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Overview
Description
The compound 4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide is a complex organic molecule featuring a quinazolinone core, a cyclohexenyl group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of the cyclohexenyl group: This step involves the alkylation of the quinazolinone core with a cyclohexenyl ethyl halide under basic conditions.
Attachment of the phenylethyl group: This can be done via a nucleophilic substitution reaction using phenylethylamine and a suitable leaving group on the quinazolinone core.
Final coupling: The final step involves the coupling of the intermediate with butanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional ketone or carboxylic acid groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide: has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure may be useful in designing new materials with specific properties.
Mechanism of Action
The mechanism by which 4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and other functional groups. These interactions may modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N- [2- (1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-Cyclohexenyl)ethylamine
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
4-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-(2-phenylethyl)butanamide: stands out due to its unique combination of a quinazolinone core, a cyclohexenyl group, and a phenylethyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S/c35-27(31-19-17-23-10-3-1-4-11-23)16-9-21-34-29(37)25-14-7-8-15-26(25)33-30(34)38-22-28(36)32-20-18-24-12-5-2-6-13-24/h1,3-4,7-8,10-12,14-15H,2,5-6,9,13,16-22H2,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJACIZAHGPYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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